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Compound of Interest

Compound Name: MI-538

Cat. No.: B609027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MI-538, a

potent small-molecule inhibitor, to its target protein, menin. This interaction is a critical

therapeutic target in certain types of leukemia. This document details the quantitative binding

data, experimental methodologies for key assays, and visual representations of the relevant

signaling pathway and experimental workflows.

Quantitative Binding Affinity of MI-538 to Menin
MI-538 is a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein

interaction. Its strong binding affinity is central to its mechanism of action in MLL-rearranged

leukemias. The key quantitative metrics defining this interaction are summarized below.
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Parameter Value (nM) Assay Type Description

IC50 21
Fluorescence

Polarization (FP)

Concentration of MI-

538 required to inhibit

50% of the menin-

MLL interaction in a

competitive binding

assay.[1][2]

Kd 6.5
Not specified, likely

ITC or SPR

Dissociation constant,

indicating the strength

of the binding

between MI-538 and

menin. A lower Kd

value signifies a

stronger binding

affinity.[1]

GI50 83
Cell Proliferation

Assay

Concentration of MI-

538 required to inhibit

the growth of MLL

leukemia cells by

50%.[1]

Menin-MLL Signaling Pathway and Inhibition by MI-
538
In acute leukemias with MLL gene rearrangements, the resulting MLL fusion proteins are

dependent on their interaction with menin to drive oncogenesis. Menin acts as a scaffold,

recruiting the MLL fusion protein to chromatin. This complex then upregulates the expression of

key leukemogenic genes, such as HOXA9 and MEIS1, leading to enhanced cell proliferation

and a block in differentiation.[2][3]

MI-538 functions by competitively binding to a deep pocket on the surface of menin that is

normally occupied by the N-terminus of MLL.[4] This direct inhibition of the menin-MLL

interaction prevents the recruitment of the MLL fusion protein to its target genes, leading to the
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downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell

growth.[1][2]
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Menin-MLL signaling pathway and its inhibition by MI-538.

Experimental Protocols
The binding affinity of MI-538 to menin is primarily determined using biophysical and

biochemical assays. Below are detailed, representative protocols for the key experimental

methodologies.

Fluorescence Polarization (FP) Competition Assay
This is a common method to determine the IC50 value of an inhibitor for a protein-protein

interaction.

Principle: A small, fluorescently labeled peptide derived from MLL (tracer) will have a low

fluorescence polarization value due to its rapid tumbling in solution. When bound to the much

larger menin protein, the tumbling slows, resulting in a high polarization value. An inhibitor like

MI-538 will compete with the tracer for binding to menin, causing a decrease in the polarization

signal.
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Representative Protocol:

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Menin Protein: Recombinant human menin protein diluted in assay buffer to a final

concentration of 10 nM.

Fluorescent MLL Peptide (Tracer): A fluorescein-labeled peptide corresponding to the

menin-binding motif of MLL (e.g., MLL4-15) diluted in assay buffer to a final concentration

of 5 nM.

MI-538: Prepare a 10 mM stock solution in DMSO and create a serial dilution series in

assay buffer.

Assay Procedure (384-well plate format):

Add 10 µL of the menin protein solution to each well.

Add 10 µL of the MI-538 serial dilutions or vehicle control (assay buffer with DMSO) to the

respective wells.

Incubate for 15 minutes at room temperature.

Add 10 µL of the fluorescent MLL peptide tracer to all wells.

Incubate for 60 minutes at room temperature, protected from light.

Data Acquisition and Analysis:

Measure fluorescence polarization on a plate reader equipped with appropriate filters for

the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).

Calculate the anisotropy or millipolarization (mP) values.

Plot the mP values against the logarithm of the MI-538 concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
Principle: This assay measures the proximity of two molecules. A donor fluorophore (e.g.,

terbium-labeled anti-His antibody bound to His-tagged menin) and an acceptor fluorophore

(e.g., a fluorescently labeled MLL peptide) are used. When in close proximity due to the menin-

MLL interaction, excitation of the donor leads to energy transfer and emission from the

acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Representative Protocol:

Reagent Preparation:

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.

His-tagged Menin: Diluted in assay buffer to a final concentration of 10 nM.

Terbium-labeled anti-His Antibody (Donor): Diluted in assay buffer to a final concentration

of 2 nM.

Biotinylated MLL Peptide: Diluted in assay buffer to a final concentration of 20 nM.

Streptavidin-d2 (Acceptor): Diluted in assay buffer to a final concentration of 40 nM.

MI-538: Prepare a serial dilution series in assay buffer from a DMSO stock.

Assay Procedure (384-well plate format):

Add 5 µL of the MI-538 serial dilutions or vehicle control to the wells.

Prepare a master mix of His-tagged menin and Terbium-labeled anti-His antibody and

incubate for 30 minutes. Add this mix (5 µL) to the wells.

Prepare a master mix of biotinylated MLL peptide and Streptavidin-d2 and add it (10 µL) to

the wells.

Incubate for 2 hours at room temperature, protected from light.
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Data Acquisition and Analysis:

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths

(e.g., 620 nm and 665 nm) after excitation at the donor's excitation wavelength (e.g., 340

nm).

Calculate the TR-FRET ratio (acceptor emission / donor emission).

Plot the ratio against the logarithm of the MI-538 concentration to determine the IC50.

Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the

surface of a sensor chip upon binding of an analyte. One binding partner (ligand, e.g., menin) is

immobilized on the chip, and the other (analyte, e.g., MI-538) is flowed over the surface. The

binding and dissociation are monitored in real-time, allowing for the determination of kinetic

parameters (kon and koff) and the dissociation constant (Kd).

Representative Protocol:

Immobilization of Menin:

Use a sensor chip with a suitable surface chemistry (e.g., CM5).

Activate the surface with a mixture of EDC and NHS.

Immobilize recombinant menin to the surface via amine coupling in a suitable buffer (e.g.,

10 mM sodium acetate, pH 5.0).

Deactivate any remaining active groups with ethanolamine.

Binding Analysis:

Prepare a series of concentrations of MI-538 in a running buffer (e.g., HBS-EP+ buffer: 10

mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Inject the different concentrations of MI-538 over the menin-immobilized surface and a

reference flow cell.
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Monitor the association and dissociation phases.

Regenerate the sensor surface between injections if necessary using a mild regeneration

solution (e.g., a short pulse of low pH buffer).

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain specific

binding sensorgrams.

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine

the association rate constant (kon), dissociation rate constant (koff), and the equilibrium

dissociation constant (Kd = koff / kon).

Experimental Workflow for Binding Affinity
Determination
The general workflow for determining the binding affinity of an inhibitor like MI-538 to its target

protein menin using a competition-based assay is outlined below.
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1. Preparation

2. Assay Setup

3. Data Acquisition & Analysis

Prepare Reagents:
- Menin Protein

- Labeled MLL Peptide (Tracer)
- Assay Buffer

Dispense Reagents and MI-538
into a 384-well plate

Prepare MI-538
Serial Dilutions

Incubate to reach
binding equilibrium

Measure Signal
(e.g., Fluorescence Polarization)

Plot Signal vs. [MI-538]

Calculate IC50/Kd
using non-linear regression

Click to download full resolution via product page

General experimental workflow for binding affinity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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